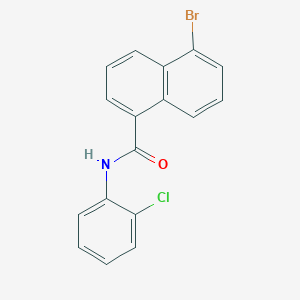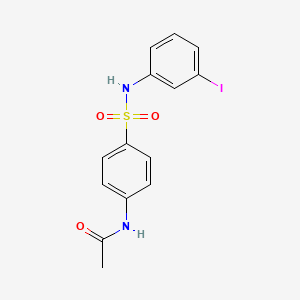methanethione](/img/structure/B3704324.png)
[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
概要
説明
5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorobenzyl group at the 1st position, and a morpholin-4-yl group attached to a methanethione moiety at the 3rd position of the indole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 1H-indole, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Fluorobenzylation: The brominated indole is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the fluorobenzyl group.
Morpholinylation: The resulting compound is further reacted with morpholine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to attach the morpholin-4-yl group.
Methanethione Formation: Finally, the compound is treated with carbon disulfide (CS2) and a base like sodium hydride (NaH) to form the methanethione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanethione moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the methanethione group, resulting in debromination or the formation of thiols.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base like triethylamine (TEA) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and debrominated compounds.
Substitution: Various substituted indole derivatives.
科学的研究の応用
5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
類似化合物との比較
5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: can be compared with other indole derivatives, such as:
- 5-chloro-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione
- 5-bromo-1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione
- 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione
Uniqueness
The presence of both bromine and fluorine atoms, along with the morpholin-4-yl group, imparts unique chemical and biological properties to 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione , distinguishing it from other similar compounds.
特性
IUPAC Name |
[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2OS/c21-15-5-6-19-16(11-15)17(20(26)23-7-9-25-10-8-23)13-24(19)12-14-3-1-2-4-18(14)22/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPJQJCCDDSBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3704245.png)

![2,4-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3704257.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3704258.png)

![2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-6-ETHOXYPHENOXY)ACETIC ACID](/img/structure/B3704261.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3704267.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3704275.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3704285.png)

![2-(3-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3704322.png)
![4-(benzenesulfonamido)-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B3704331.png)

![1-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B3704347.png)
